Cas no 2111269-73-7 (1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one)

1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-798359
- 1-amino-3-(cyclopent-3-en-1-yl)propan-2-one
- 2111269-73-7
- 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one
-
- Inchi: 1S/C8H13NO/c9-6-8(10)5-7-3-1-2-4-7/h1-2,7H,3-6,9H2
- InChI Key: YKORHNHOOJYKBS-UHFFFAOYSA-N
- SMILES: O=C(CN)CC1CC=CC1
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
- XLogP3: 0.4
1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798359-10.0g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-798359-0.1g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-798359-0.05g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-798359-1.0g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-798359-0.5g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 0.5g |
$946.0 | 2025-03-21 | |
Enamine | EN300-798359-2.5g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-798359-0.25g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-798359-5.0g |
1-amino-3-(cyclopent-3-en-1-yl)propan-2-one |
2111269-73-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 |
1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one
Professional Introduction to Compound with CAS No. 2111269-73-7 and Product Name: 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one
The compound with CAS No. 2111269-73-7 and the product name 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both an amino group and a cyclopentene moiety in its molecular structure suggests a versatile chemical profile, making it a valuable candidate for further exploration in synthetic chemistry and drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating cyclopentene rings, due to their favorable pharmacokinetic properties and biological activity. The 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one structure aligns well with this trend, offering a scaffold that can be modified to target various biological pathways. The compound's ability to interact with biological targets at the molecular level makes it an attractive candidate for further investigation into its pharmacological potential.
One of the most compelling aspects of this compound is its structural complexity, which allows for diverse functionalization strategies. The cyclopentene ring provides a rigid yet flexible framework that can be modified through various chemical reactions, enabling the synthesis of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where the ability to fine-tune molecular properties is crucial for optimizing efficacy and minimizing side effects.
Recent studies have highlighted the importance of amino-containing compounds in medicinal chemistry. The amino group in 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one serves as a key functional moiety that can participate in hydrogen bonding, salt formation, and other interactions with biological targets. These interactions are essential for the compound's binding affinity and overall pharmacological activity. Furthermore, the presence of both polar and non-polar regions in its structure enhances its solubility and bioavailability, making it a promising candidate for oral administration.
The synthesis of 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the preparation of the cyclopentene precursor, followed by functionalization to introduce the amino group at the appropriate position. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve high yields and enantiopurity, ensuring that the final product meets stringent pharmaceutical standards.
In the realm of drug discovery, computational modeling plays a pivotal role in predicting the biological activity of novel compounds. The three-dimensional structure of 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one has been subjected to various computational studies to understand its interactions with potential biological targets. These studies have provided valuable insights into its binding mechanisms and have guided the design of more potent derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further development.
The potential applications of 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. Additionally, its versatility in functionalization allows for the creation of libraries of derivatives that can be screened for various biological activities. This approach has been successfully employed in high-throughput screening (HTS) campaigns to identify lead compounds for drug development.
The safety profile of 1-Amino-3-(cyclopent-3-en-1-yl)propan-2-one is another critical consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity levels. These studies have shown that the compound exhibits low toxicity at relevant doses, making it a promising candidate for further clinical investigation. However, additional research is needed to fully understand its long-term effects and potential side effects.
The future prospects for 1-Amino-3-(cyclopent-3-en-1-ylopropananone 2-one) are vast and exciting. As our understanding of molecular interactions continues to evolve, new opportunities will arise to exploit its pharmacological potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this vision. By combining experimental data with computational modeling, researchers can accelerate the development of novel therapeutic agents that address unmet medical needs.
In conclusion,CAS No 2111269 73 7and product name: 1-amino 3-cyclopent 3 en 1 yl propan 2 one represent a significant advancement in pharmaceutical chemistry. Their unique structural features and versatile functionalization capabilities make them valuable candidates for drug discovery and development. With continued research and innovation,this compound has the potential to contribute significantly to advancements in medicineand improve patient outcomes worldwide.
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